molecular formula C16H23N5O2 B2595131 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone CAS No. 2034427-83-1

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2595131
CAS No.: 2034427-83-1
M. Wt: 317.393
InChI Key: TYWJAECSHUGIRY-UHFFFAOYSA-N
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone is a complex organic compound that features a combination of cyclopropyl, pyridazinyl, piperazinyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The final step often involves the addition of the morpholino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies could focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Researchers could study its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives, pyridazine derivatives, and morpholine-containing molecules. Examples include:

  • (4-(4-Methylpiperazin-1-yl)pyridazin-3-yl)methanone
  • (4-(6-Chloropyridazin-3-yl)piperazin-1-yl)(morpholino)methanone

Uniqueness

The uniqueness of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c22-16(21-9-11-23-12-10-21)20-7-5-19(6-8-20)15-4-3-14(17-18-15)13-1-2-13/h3-4,13H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJAECSHUGIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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